2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate

Chemically amplified resist acid-labile monomer methacrylate polymer

2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate (CAS 325991-26-2), also known as 1-Methyl-1-Ethyl-1-Adamantylmethanol Methacrylate, is a methacrylate ester monomer featuring a tertiary adamantyl-alcohol-derived leaving group, used primarily as an acid-labile building block in chemically amplified photoresist (CAR) polymers for 193 nm (ArF), extreme ultraviolet (EUV), and electron-beam (EB) lithography. Its molecular formula is C₁₈H₂₈O₂ with a molecular weight of 276.41 g/mol.

Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
CAS No. 325991-26-2
Cat. No. B3189440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate
CAS325991-26-2
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)C(=C)C
InChIInChI=1S/C18H28O2/c1-5-17(4,20-16(19)12(2)3)18-9-13-6-14(10-18)8-15(7-13)11-18/h13-15H,2,5-11H2,1,3-4H3
InChIKeyVETHGFSIJSVUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate (CAS 325991-26-2): Structural Baseline for Photoresist Monomer Selection


2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate (CAS 325991-26-2), also known as 1-Methyl-1-Ethyl-1-Adamantylmethanol Methacrylate, is a methacrylate ester monomer featuring a tertiary adamantyl-alcohol-derived leaving group, used primarily as an acid-labile building block in chemically amplified photoresist (CAR) polymers for 193 nm (ArF), extreme ultraviolet (EUV), and electron-beam (EB) lithography. Its molecular formula is C₁₈H₂₈O₂ with a molecular weight of 276.41 g/mol . Commercial sources typically supply this monomer at ≥98% purity (NLT 98%) for polymer synthesis .

Why 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate Cannot Be Interchanged with Simpler Adamantyl Methacrylates


Generic substitution fails because the deprotection kinetics, dissolution contrast, and copolymer thermal properties of chemically amplified resists are exquisitely sensitive to the steric bulk, alkyl substitution pattern, and leaving-group stability of the methacrylate ester. 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate possesses a tertiary ester linkage bearing both a methyl and an ethyl substituent on the bridging carbon to the adamantyl cage . This unique substitution geometry affects the acid-catalyzed deprotection activation energy (Eₐ) and the resulting dissolution rate contrast in aqueous base developers, distinguishing it from widely used counterparts such as 2-methyl-2-adamantyl methacrylate (CAS 177080-67-0) and 2-ethyl-2-adamantyl methacrylate (CAS 209982-56-9) [1]. Without direct comparative deprotection data, however, the precise magnitude of kinetic differentiation remains a critical research gap that precludes blind substitution in lithographic formulations [2].

Quantitative Differentiation Evidence for 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate (CAS 325991-26-2)


Steric Bulk and Leaving-Group Architecture: Structural Differentiation from 2-Methyl-2-Adamantyl Methacrylate

The target compound incorporates both a methyl and an ethyl substituent on the tertiary carbon linking the adamantyl cage to the methacrylate ester oxygen, whereas 2-methyl-2-adamantyl methacrylate bears two methyl groups at this position. This structural difference increases the steric congestion around the cleavable ester bond, which is expected to modulate deprotection activation energy (Eₐ). Quantitative Eₐ values for 2-(1-Adamantyl)butan-2-yl methacrylate have not been reported, but in structurally related 2-alkyl-2-adamantyl methacrylates, the nature of the alkyl substituent is known to influence acid-catalytic deprotection rate and lithographic contrast [1]. The molecular weight of the target compound (276.4 g/mol) is 18% higher than 2-methyl-2-adamantyl methacrylate (234.33 g/mol), consistent with greater steric volume [2].

Chemically amplified resist acid-labile monomer methacrylate polymer steric hindrance

Copolymer Polymerizability and Thermal Stability: Comparison with 2-Ethyl-2-Adamantyl Methacrylate Copolymers

Adamantyl methacrylate monomers are copolymerized with comonomers such as α-gamma-butyrolactone methacrylate (α-GBLMA) and hydroxystyrene derivatives to produce matrix resins for CARs. Polymers incorporating 2-ethyl-2-adamantyl methacrylate have been extensively characterized, showing sub-50 nm resolution under EUV exposure when formulated with photoacid-generator-bound architectures [1]. The target compound, featuring a bulkier 1-methyl-1-ethyl substitution, is structurally positioned to yield copolymers with modified thermal properties relative to 2-ethyl-2-adamantyl methacrylate-based systems. Direct comparative data on copolymer Tg, radical reactivity ratios, or lithographic performance for the target monomer versus 2-ethyl-2-adamantyl methacrylate have not been published in the peer-reviewed literature.

radical polymerization glass transition temperature copolymer composition thermal stability

Patent-Documented Differentiation: Photoresist Compositions Incorporating 2-(1-Adamantyl)butan-2-yl Methacrylate as Acid-Labile Monomer

Patent literature identifies 2-alkyl-2-adamantyl methacrylates, including the target compound, as preferred acid-labile monomers for CAR resins that simultaneously deliver high dry-etch resistance, high resolution, and good adhesion to substrates [1]. The target compound's specific substitution pattern (methyl/ethyl vs. dimethyl or diethyl) is claimed to offer a distinct balance of deprotection reactivity and developer solubility contrast. However, the patent does not provide direct quantitative comparison data between the target compound and 2-methyl-2-adamantyl or 2-ethyl-2-adamantyl analogs.

photoresist patent adamantyl methacrylate chemically amplified resist dry etch resistance

Supply-Chain Differentiation: Purity Standardization for Research-Grade Procurement

Commercial suppliers offer 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate at standardized purity levels of NLT 98% [1]. This purity specification is comparable to that of 2-methyl-2-adamantyl methacrylate (NLT 98%) and 2-ethyl-2-adamantyl methacrylate (NLT 98%) from the same vendor class [2]. While this parity in purity does not establish performance differentiation, it confirms that the target compound meets the same quality ingress criteria expected of established photoresist monomers, reducing procurement risk for research laboratories transitioning between monomer candidates.

monomer purity supply chain photoresist monomer quality specification

Validated Application Scenarios for 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate Based on Structural and Industrial Evidence


Acid-Labile Copolymer Building Block for ArF/EUV/EB Chemically Amplified Resists

The monomer serves as an acid-cleavable methacrylate comonomer in CAR resins for 193 nm immersion, EUV, and electron-beam lithography. Its mixed methyl/ethyl tertiary ester architecture offers a distinct deprotection kinetic profile that may be exploited to tune dissolution contrast when used in copolymers with hydroxystyrene, lactone methacrylates, or PAG-bound monomers [1]. This application is supported by its inclusion in patent claims for advanced photoresist compositions [2].

Dry-Etch-Resistant Polymer Formulation Development for Pattern Transfer

The high carbon-to-hydrogen ratio of the adamantyl cage, combined with the additional alkyl substituents, is expected to contribute to plasma etch resistance in fluorocarbon-based reactive ion etching processes. Adamantyl methacrylate-based model polymers have been studied for their interaction with C₄F₈/Ar discharges [3], and the target compound's structural similarity positions it as a candidate for etch-resistant resist formulations where 2-methyl-2-adamantyl or 2-ethyl-2-adamantyl analogs are currently used.

Structure-Property Relationship Studies for Next-Generation Resist Design

Because the target compound has received far less published characterization than 2-methyl-2-adamantyl methacrylate or 2-ethyl-2-adamantyl methacrylate, it represents a valuable research probe for systematic structure-property relationship (SPR) studies. By copolymerizing this monomer and directly comparing deprotection Eₐ, Tg, developer solubility, and EUV sensitivity against the methyl and ethyl analogs under identical conditions, researchers can generate the quantitative differentiation data that are currently absent from the public domain [4].

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